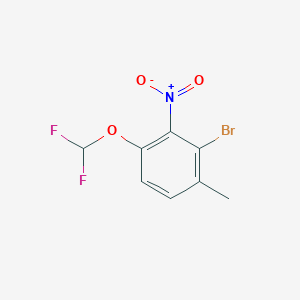

2-Bromo-4-difluoromethoxy-3-nitrotoluene

Description

2-Bromo-4-difluoromethoxy-3-nitrotoluene is a chemical compound that belongs to the class of nitroaromatic compounds. It is characterized by the presence of a bromine atom, two fluorine atoms, a methoxy group, a nitro group, and a methyl group attached to a benzene ring. This compound is generally used as an intermediate in the synthesis of other chemical compounds.

Properties

IUPAC Name |

3-bromo-1-(difluoromethoxy)-4-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO3/c1-4-2-3-5(15-8(10)11)7(6(4)9)12(13)14/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCOMVLTJNJLRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC(F)F)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-difluoromethoxy-3-nitrotoluene typically involves a two-step process. Initially, 4-bromo-2,3-difluoromethoxytoluene is subjected to nitration. This nitration reaction involves the addition of a nitronium ion (NO2+) to the aromatic ring of the toluene derivative, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified through recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-difluoromethoxy-3-nitrotoluene undergoes various types of chemical reactions, including:

Nucleophilic Aromatic Substitution: The nitro group on the aromatic ring makes it susceptible to nucleophilic attack, leading to substitution reactions.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid group.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst or metal hydrides like sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed:

Nucleophilic Aromatic Substitution: Substituted aromatic compounds with different nucleophiles.

Reduction: 2-Bromo-4-difluoromethoxy-3-aminotoluene.

Oxidation: 2-Bromo-4-difluoromethoxy-3-nitrobenzoic acid.

Scientific Research Applications

2-Bromo-4-difluoromethoxy-3-nitrotoluene has several applications in scientific research:

Pharmaceutical Industry: It is used as an intermediate in the synthesis of antitumor agents.

Materials Science: The compound is utilized in the development of electronic devices, explosives, and propellants.

Defense Industry: It serves as an explosive component for missiles.

Mechanism of Action

The mechanism of action of 2-Bromo-4-difluoromethoxy-3-nitrotoluene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and fluorine atoms contribute to the compound’s reactivity and stability, influencing its interactions with other molecules.

Comparison with Similar Compounds

2-Bromo-4-difluoromethoxy-3-nitrotoluene can be compared with other similar compounds such as:

4-Bromo-2-difluoromethoxy-3-nitrotoluene: Similar structure but different positioning of substituents.

4-Bromo-3-difluoromethoxy-2-nitrotoluene: Similar structure with variations in the positions of the nitro and methoxy groups.

The uniqueness of this compound lies in its specific arrangement of substituents, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Biological Activity

2-Bromo-4-difluoromethoxy-3-nitrotoluene (CAS No. 1805592-41-9) is a nitroaromatic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and materials science. This article explores its biological activity, synthesis, and applications based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Bromine atom : Enhances reactivity and potential for nucleophilic substitution.

- Difluoromethoxy group : Contributes to the compound's electronic properties.

- Nitro group : Known for its role in biological interactions and potential as an electrophile.

Synthesis

The synthesis of this compound typically involves:

- Bromination : Introduction of the bromine atom onto the aromatic ring.

- Nitration : Addition of the nitro group using nitrating agents like nitric acid.

These methods are essential in producing the compound with high purity and yield, which is crucial for subsequent biological testing.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through mechanisms such as:

- Inhibition of key signaling pathways : Targeting pathways involved in cell proliferation and survival.

- Reactive oxygen species (ROS) generation : Leading to oxidative stress and subsequent cell death.

A study reported that compounds with similar structures showed IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against various cancer types, suggesting a promising anticancer profile for this compound as well.

Antibacterial Activity

In addition to anticancer effects, this compound has been investigated for its antibacterial properties. Preliminary findings indicate:

- Broad-spectrum activity : Effective against both Gram-positive and Gram-negative bacteria.

- Mechanism of action : Likely involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Study on Anticancer Effects

A recent study evaluated the efficacy of this compound on human breast cancer cells (MCF-7). The results showed:

- Cell viability reduction : A significant decrease in viability was observed at concentrations above 10 µM.

- Apoptotic markers : Increased expression of caspase-3 and PARP cleavage was noted, confirming the induction of apoptosis .

Study on Antibacterial Effects

Another study focused on the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The findings included:

- Minimum inhibitory concentration (MIC) : Determined to be around 32 µg/mL for both bacterial strains.

- Synergistic effects : When combined with conventional antibiotics, enhanced antibacterial activity was observed, suggesting potential use in combination therapies.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme inhibition : The nitro group may facilitate binding to enzymes involved in critical cellular processes.

- Cellular signaling modulation : The compound may interfere with signaling cascades that regulate cell growth and apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.